

Molecular geometry and bond length of WF₆

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Compound of Interest

Compound Name: Tungsten hexafluoride

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An In-Depth Technical Guide to the Molecular Geometry and Bond Length of Tungsten Hexafluoride (WF₆)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten hexafluoride (WF₆) is an inorganic compound of immense importance, primarily serving as a cornerstone in the semiconductor industry for the fabrication of integrated circuits. [1] Its utility stems from its unique physicochemical properties, which are a direct consequence of its molecular structure. This guide provides a comprehensive examination of the molecular geometry and bond lengths of WF₆, grounded in both theoretical models and experimental evidence. We will delve into the principles of Valence Shell Electron Pair Repulsion (VSEPR) and Molecular Orbital (MO) theories to rationalize its structure, detail the experimental techniques used for its characterization, and discuss the profound implications of its structure on its primary application in Chemical Vapor Deposition (CVD).

Introduction to Tungsten Hexafluoride (WF₆)

Tungsten hexafluoride is a colorless, highly corrosive, and toxic gas at standard temperature and pressure. [2][3] It is notable for being one of the densest known gases, approximately 11 times heavier than air. [4][5] The compound is synthesized commercially through the direct, exothermic reaction of high-purity tungsten powder with fluorine gas at elevated temperatures (350-400 °C). [1][4]

Chemical Formula: WF_6 ^[6] Molar Mass: 297.83 g/mol ^[4] Boiling Point: 17.1 °C^[4] Melting Point: 2.3 °C^[4]

Its high volatility, combined with its ability to decompose and deposit high-purity tungsten metal, makes it an indispensable precursor in the microelectronics industry.^{[7][8]}

Molecular Geometry: A Study in Symmetry

The three-dimensional arrangement of atoms in WF_6 is a perfect example of octahedral geometry. This highly symmetrical structure is fundamental to its properties and reactivity.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

The VSEPR model provides a straightforward and powerful prediction of molecular shape based on minimizing electrostatic repulsion between electron pairs in the valence shell of the central atom.^[9]

For WF_6 :

- Central Atom: Tungsten (W), a Group 6 transition metal.
- Valence Electrons: Tungsten has 6 valence electrons.
- Bonded Atoms: Six fluorine (F) atoms, each contributing one electron to form a single covalent bond with tungsten.
- Electron Domains: The central tungsten atom forms six single bonds with the six fluorine atoms. There are no lone pairs of electrons on the tungsten atom.
- Prediction: With six bonding pairs and zero lone pairs (an AX_6 system), the electron domains arrange themselves to be as far apart as possible, resulting in an octahedral geometry.^[10] The F-W-F bond angles are all 90° or 180°.

This ideal octahedral arrangement results in a nonpolar molecule with a net dipole moment of zero, as the individual W-F bond dipoles cancel each other out due to symmetry.^[4]

Molecular Orbital (MO) Theory Perspective

While VSEPR theory correctly predicts the shape, Molecular Orbital (MO) theory offers a more sophisticated description of the covalent bonding by considering the combination of atomic orbitals.^{[11][12]} In an octahedral complex like WF₆, the central tungsten atom's valence orbitals (five 5d, one 6s, and three 6p) interact with symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals.^{[13][14]}

The key interactions for σ -bonding involve the overlap of fluorine SALCs with the tungsten's 6s (a_{1g} symmetry), 6p (t_{1u} symmetry), and two of the 5d orbitals (eg symmetry: d(z²) and d(x²-y²)).^[15] This overlap results in the formation of six bonding molecular orbitals and six corresponding anti-bonding molecular orbitals. The remaining three 5d orbitals on the tungsten (t_{2g} symmetry: d_{xy}, d_{yz}, d_{xz}) do not participate in σ -bonding and remain as non-bonding orbitals in a simplified model without π -interactions.^[14] This framework explains the strong, stable W-F bonds that characterize the molecule.

Tungsten-Fluorine Bond Length

The distance between the tungsten and fluorine nuclei has been precisely determined through experimental methods and corroborated by computational chemistry.

Experimental Determination

The most accurate measurements for gas-phase molecules are obtained using Gas Electron Diffraction (GED).^{[16][17]} This technique analyzes the scattering pattern produced when a high-energy beam of electrons interacts with the gaseous WF₆ molecules.^[18] The resulting diffraction pattern of concentric rings provides detailed information about the interatomic distances.^[17]

For WF₆ in the gaseous state, the experimentally determined W-F bond distance is 183.2 pm.^{[4][5][19]}

In the solid state, WF₆ undergoes phase transitions. At -9 °C, it adopts an orthorhombic crystal structure where the W-F bond length is slightly shorter at 181 pm.^{[4][19]}

Computational Analysis

Quantum chemical calculations provide theoretical values that can be compared with experimental data. Density Functional Theory (DFT) and other ab initio methods are used to

optimize the molecular structure and calculate bond lengths. A study comparing different methods found the following calculated bond lengths:

- B3PW91: 1.878 Å (187.8 pm)
- B3LYP: 1.884 Å (188.4 pm)
- MP2: 1.903 Å (190.3 pm)

In this specific study, the value calculated using the B3PW91 functional was closest to the experimental gas-phase value of 1.833 Å (183.3 pm). Such computational studies are crucial for understanding the electronic structure and for predicting the properties of molecules where experimental data may be unavailable.[\[20\]](#)

Data Summary Table

Parameter	Value	Method/Phase	Source
Molecular Shape	Octahedral	VSEPR, GED	[4] [21]
Point Group	O _h	Spectroscopy, GED	[4] [19]
W-F Bond Length	183.2 pm	Gas Electron Diffraction	[4] [5]
W-F Bond Length	181 pm	X-ray Diffraction (Solid, -9°C)	[19]
F-W-F Bond Angles	90° & 180°	VSEPR, GED	

Experimental Protocol: Gas Electron Diffraction (GED)

Determining the precise molecular structure of WF₆ relies on sophisticated experimental techniques. The following is a generalized protocol for a GED experiment.

Objective: To determine the W-F bond length and overall geometry of WF₆ in the gas phase.

Methodology:

- **Sample Introduction:** A gaseous sample of high-purity WF₆ is introduced into a high-vacuum diffraction chamber (typically < 10⁻⁶ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[16]
- **Electron Beam Generation:** A high-energy, monochromatic beam of electrons (e.g., 40-60 keV) is generated from an electron gun.[16]
- **Scattering:** The electron beam is directed to intersect the effusing gas jet at a right angle. The electrons are scattered by the electrostatic potential of the WF₆ molecules.
- **Detection:** The scattered electrons are detected by a position-sensitive detector, such as a photographic plate or a CCD camera, placed at a known distance from the interaction point. The scattering produces a pattern of concentric rings due to the random orientation of the gas molecules.[17]
- **Data Analysis:**
 - The radial intensity of the diffraction pattern is measured.
 - The data is converted into a molecular scattering function, which isolates the scattering contribution from the molecule itself by subtracting atomic scattering and background signals.[16]
 - A theoretical model of the molecule's geometry (bond lengths, angles) is refined using a least-squares fitting process to match the experimental scattering curve.[22]
 - The final refined model yields the equilibrium interatomic distances (re) and vibrational amplitudes.

Visualization of WF₆ Structure and Logic

The perfect symmetry of the WF₆ molecule is best appreciated visually.

Caption: Octahedral molecular geometry of **Tungsten Hexafluoride** (WF₆).

Significance in Semiconductor Manufacturing

The octahedral geometry and specific W-F bond length of WF₆ are not mere academic curiosities; they are critical to its primary application in the semiconductor industry.[23] WF₆ is

the precursor of choice for depositing tungsten films via Chemical Vapor Deposition (CVD).[2]
[7]

The process typically involves the reduction of WF₆ gas by hydrogen: $\text{WF}_6 (\text{g}) + 3\text{H}_2 (\text{g}) \rightarrow \text{W} (\text{s}) + 6\text{HF} (\text{g})$ [8]

The perfect symmetry and non-polarity of WF₆ contribute to its suitable volatility and handling characteristics.[8] During the CVD process, the six equivalent, relatively labile W-F bonds are broken, allowing for the deposition of a highly pure and uniform (conformal) tungsten metal layer.[1] This tungsten layer is essential for creating low-resistivity metallic interconnects, plugs, and contacts within complex multi-layered microchips.[4][23]

Conclusion

The molecular structure of **tungsten hexafluoride** is a classic example of octahedral geometry, a fact robustly supported by both VSEPR theory and advanced molecular orbital calculations. Its high symmetry (O_h point group) and precisely determined W-F bond length of 183.2 pm are defining features that dictate its physical and chemical properties. These structural characteristics are directly responsible for its vital role as a precursor gas in the semiconductor industry, enabling the deposition of high-quality tungsten films that are fundamental to modern electronics. A thorough understanding of this molecule's geometry and bonding provides a critical foundation for optimizing its applications and ensuring its safe handling.

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